2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile
Description
Contextualizing Organosulfur, Thiophene (B33073), and Acetonitrile (B52724) Derivatives in Contemporary Chemical Research
Organosulfur compounds, which are organic compounds containing sulfur, play a crucial role in various chemical and biological processes. encyclopedia.pub Thiophene, a five-membered aromatic ring containing a sulfur atom, is a particularly prominent heterocyclic scaffold in medicinal chemistry. nih.goveprajournals.comcognizancejournal.com Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. cognizancejournal.comresearchgate.net In fact, the thiophene moiety is a key component in numerous FDA-approved drugs. nih.gov
The chloro-substituted thiophene ring in 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile is of particular note. Halogenation of thiophenes can significantly influence their biological activity. For instance, some chlorothiophene-containing compounds have been investigated for their potential as antimicrobial and anticancer agents. nih.govresearchgate.net
Acetonitrile and its derivatives are fundamental building blocks in organic synthesis. researchgate.netmdpi.com The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable component in the construction of more complex molecules. mdpi.com Acetonitrile itself is also widely used as a polar aprotic solvent in both laboratory and industrial settings. mdpi.com
Importance of Sulfonyl-Nitrile Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The sulfonyl group (-SO2-) is another critical functional moiety in medicinal chemistry, often found in drugs with antibacterial, and other therapeutic properties. nih.gov The combination of a sulfonyl group with a nitrile group (sulfonyl-nitrile scaffold) creates a unique electronic environment that can be exploited in organic synthesis. For example, (phenylsulfonyl)acetonitrile (B1630616) has been investigated as a high-voltage additive in lithium-ion batteries to form a stable solid electrolyte interface. acs.org
In medicinal chemistry, the sulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a drug molecule. The incorporation of a sulfonyl-nitrile scaffold into a molecule can, therefore, be a strategic approach to modulate its biological activity and physicochemical properties.
Overview of Key Research Avenues for this compound
Given the rich chemical functionalities present in this compound, several key research avenues can be envisioned:
Synthesis and Derivatization: The development of efficient and scalable synthetic routes to this compound is a primary area of interest. Furthermore, the reactivity of the nitrile and thiophene moieties can be exploited to create a library of derivatives for further investigation.
Medicinal Chemistry: Based on the known biological activities of thiophene and sulfonamide derivatives, this compound could be a lead structure for the development of new therapeutic agents. nih.govresearchgate.net Potential areas of investigation include its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The electronic properties conferred by the thiophene ring and the sulfonyl group suggest that this compound and its polymers could have applications in organic electronics.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H4ClNO2S2 |
| Molecular Weight | 221.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 115-117 °C |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and acetone |
Detailed Research Findings from Related Compounds
While specific research on this compound is limited, studies on related compounds provide valuable insights. For instance, a variety of thiophene-based sulfonamides have been synthesized and evaluated as potent inhibitors of carbonic anhydrase I and II isoenzymes. nih.gov Another study focused on the discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. nih.gov These findings suggest that the combination of a thiophene ring and a sulfonamide or related group can lead to potent biological activity.
The synthesis of aryl sulfonyl compounds is also a well-established area of research, with various methods available for the preparation of sulfonyl chlorides and fluorides from aryl halides or Grignard reagents. mdpi.com These methods could potentially be adapted for the synthesis of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S2/c7-5-1-2-6(11-5)12(9,10)4-3-8/h1-2H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDLCXWBGMHWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 5 Chlorothiophen 2 Yl Sulfonyl Acetonitrile
Reactions at the Sulfonyl Group
The sulfur atom in the sulfonyl group of 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile is at its highest stable oxidation state. Consequently, further oxidation of the sulfonyl group itself is not a common reaction pathway. The synthesis of the parent sulfone, however, typically involves the oxidation of a corresponding thiophene (B33073) or sulfide (B99878) precursor. Studies on the oxidation of various thiophene derivatives using oxidants like hydrogen peroxide (H₂O₂) show a stepwise conversion, first to the sulfoxide (B87167) and then to the sulfone. researchgate.net
Reduction of the sulfonyl group back to a sulfide or thiol is a chemically challenging transformation that requires potent reducing agents and is not a commonly employed synthetic route. The stability of the sulfone moiety makes it generally resistant to reduction under standard laboratory conditions.
The sulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur atom. These "sulfonyl transfer" reactions are fundamental to the synthesis of sulfonamides and sulfonates. The reactivity of related compounds, such as 2-thiophenesulfonyl chloride, has been studied to understand these mechanisms. mdpi.org Solvolysis reactions of arenesulfonyl chlorides in various solvents typically proceed through a concerted bimolecular nucleophilic substitution (SN2-type) mechanism. mdpi.orgrsc.orgresearchgate.netmdpi.com
The rate and mechanism of these substitution reactions are influenced by several factors, including the strength of the nucleophile, the substituents on the aromatic ring, and the nature of the leaving group. rsc.orgresearchgate.net For instance, the reaction kinetics of substituted thiophene-2-sulfonyl chlorides with various nucleophiles have been shown to follow Hammett correlations, consistent with an SN2 mechanism that can shift towards other pathways depending on the specific conditions. rsc.orgresearchgate.net The precursor, 5-chlorothiophene-2-sulfonyl chloride, is used in the preparation of various sulfonamides, highlighting the synthetic utility of sulfonyl transfer reactions. sigmaaldrich.com
| Reaction Type | Reactant | Typical Nucleophile/Reagent | Product Type | Proposed Mechanism |
|---|---|---|---|---|
| Sulfonamide Synthesis | 5-Chlorothiophene-2-sulfonyl chloride | Primary/Secondary Amines (e.g., anilines, pyridines) rsc.orgresearchgate.net | Sulfonamides (e.g., N-Aryl-5-chlorothiophene-2-sulfonamide) | SN2-type mdpi.orgrsc.org |
| Solvolysis | Thiophene-2-sulfonyl chlorides | Water, Alcohols (e.g., MeOH) rsc.orgresearchgate.net | Sulfonic Acids/Esters | SN2-type rsc.orgresearchgate.net |
| Nitration | 5-Chlorothiophene-2-sulfonyl chloride | Nitrating agents | 5-chloro-4-nitrothiophene-2-sulfonyl chloride sigmaaldrich.com | Electrophilic Aromatic Substitution |
Transformations Involving the Acetonitrile (B52724) Group
The acetonitrile group is activated by the adjacent electron-withdrawing sulfonyl group, rendering the α-cyano carbon acidic and thus a potent nucleophile upon deprotonation.
The hydrogen atoms on the methylene (B1212753) bridge (the α-cyano carbon) between the sulfonyl and cyano groups are significantly acidic. In the presence of a base, this carbon is readily deprotonated to form a resonance-stabilized carbanion. This carbanion is a soft nucleophile and has been widely used in carbon-carbon bond-forming reactions.
The chemistry of phenylsulfonylacetonitrile, a close structural analog, provides insight into this reactivity. This compound is a versatile C-H acid that serves as a nucleophile in numerous organic transformations. researchgate.net The generated carbanion can participate in Michael additions, alkylations, and condensations. For example, a base can promote the formation of a cyano-alkylide anion, which subsequently attacks an electrophile. nih.gov
The nucleophilic character of the α-cyano carbon makes this compound a valuable precursor for the synthesis of various heterocyclic systems. The strategy often involves an initial nucleophilic attack by the α-cyano carbanion, followed by an intramolecular cyclization.
Research on phenylsulfonylacetonitrile has demonstrated its utility in synthesizing polysubstituted pyridines, chromenes, and thiophenes. mdpi.com In these reactions, the activated nitrile compound reacts with electrophilic partners like α,β-unsaturated nitriles or aldehydes, leading to cyclized products. mdpi.com Similarly, the reaction of 2-(phenylsulfonyl)acetonitrile with dithiazolium salts yields isothiazole (B42339) derivatives through a complex mechanism involving ring-opening and subsequent cyclization. semanticscholar.org Annulation reactions, such as the (4+2) annulation of β-sulfonyl styrenes, also highlight the versatility of sulfonyl-activated compounds in building cyclic structures. nih.gov
| Precursor | Reaction Partner(s) | Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Phenylsulfonylacetonitrile | α,β-Unsaturated nitriles | TEA, Ethanol, Reflux | 2-Amino-3-phenylsulfonyl-4-aryl-5-carbonitrile pyridines | mdpi.com |
| Phenylsulfonylacetonitrile | 2-Hydroxynaphthaldehyde | - | Iminochromene derivatives | mdpi.com |
| 2-(Phenylsulfonyl)acetonitrile | 4,5-Dichloro-1,2,3-dithiazolium chloride | Pyridine | S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate | semanticscholar.org |
Reactivity of the 5-Chlorothiophene Ring
The 5-chlorothiophene ring itself is a site for various chemical modifications. The reactivity is influenced by the electron-withdrawing nature of the sulfonylacetonitrile substituent and the presence of the chloro group. The sulfonyl group is strongly deactivating, directing electrophilic aromatic substitution to the C4 position. An example of this is the nitration of 5-chlorothiophene-2-sulfonyl chloride to yield 5-chloro-4-nitrothiophene-2-sulfonyl chloride. sigmaaldrich.com
The chlorine atom at the C5 position can be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups. More commonly, the C-Cl bond serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The C-H bonds on the thiophene ring can also be functionalized through directed metalation or C-H activation strategies.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The thiophene ring in this compound is significantly deactivated towards electrophilic aromatic substitution (SEAr). This deactivation stems from the potent electron-withdrawing nature of both the sulfonylacetonitrile group at the C2 position and the chloro group at the C5 position. The sulfonyl group, in particular, exerts a strong -I (inductive) and -M (mesomeric) effect, substantially reducing the electron density of the thiophene ring and making it less nucleophilic. researchgate.netuobaghdad.edu.iq
In typical SEAr reactions, thiophene preferentially undergoes substitution at the α-positions (C2 and C5). uobaghdad.edu.iq However, in this compound, both α-positions are already substituted. Consequently, any further electrophilic attack is directed to the available β-positions (C3 and C4). The regiochemical outcome is determined by the directing effects of the existing substituents.
The sulfonyl group is a powerful deactivating meta-director. researchgate.net In the context of the 2-substituted thiophene ring, this directs incoming electrophiles to the C4 position. The chlorine at C5, while also deactivating, is typically an ortho-, para- director; however, its influence is generally weaker than the powerful meta-directing sulfonyl group. Therefore, the combined electronic effects strongly favor electrophilic attack at the C4 position, which is meta to the sulfonyl group.
An example supporting this regioselectivity is the nitration of a structurally similar compound, 5-chlorothiophene-2-sulfonyl chloride. sigmaaldrich.com Treatment with nitrating agents leads to the formation of 5-chloro-4-nitrothiophene-2-sulfonyl chloride, demonstrating that the electrophile (NO₂⁺) is directed to the C4 position. sigmaaldrich.com
| Reactant | Conditions | Electrophile | Major Product | Position of Substitution | Reference |
|---|---|---|---|---|---|
| 5-chlorothiophene-2-sulfonyl chloride (Analogue) | Nitrating Agent | NO₂⁺ | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | C4 | sigmaaldrich.com |
Metal-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives
The carbon-chlorine bond at the C5 position of the thiophene ring serves as a handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, the reactivity of this C-Cl bond is substantially diminished by the strongly electron-withdrawing sulfonylacetonitrile group at the adjacent C2 position. Aryl chlorides are inherently less reactive than the corresponding bromides and iodides in oxidative addition steps, and this low reactivity is exacerbated by electron-withdrawing substituents. mdpi.com
Despite these challenges, various palladium- and nickel-catalyzed protocols can achieve cross-coupling with deactivated aryl chlorides. Suzuki-Miyaura coupling, which pairs the halide with an organoboron reagent, is a prominent example. nih.govmdpi.comnih.gov Achieving successful coupling of this compound would likely require robust catalytic systems. Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are designed to facilitate the difficult oxidative addition step with unreactive chlorides. mdpi.comnih.gov Nickel catalysts are also particularly effective for activating C-Cl bonds. nih.gov
The Heck reaction, coupling the aryl halide with an alkene, represents another potential transformation. mdpi.comorganic-chemistry.orgbeilstein-journals.org Similar to the Suzuki reaction, forcing conditions or highly active catalyst systems would be necessary to overcome the low reactivity of the C-Cl bond on the electron-poor thiophene ring. mdpi.com
| Reaction Type | Thiophene Substrate Type | Coupling Partner | Typical Catalyst System | Key Challenge | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Halo-5-(electron-withdrawing group)thiophene | Arylboronic acid/ester | Pd(0) or Ni(0) with electron-rich ligands (e.g., NHCs) | Low reactivity of C-Cl bond due to electron-poor ring | nih.govnih.gov |
| Heck Reaction | 2-Halo-5-(electron-withdrawing group)thiophene | Alkene | Palladacycles, Pd with phosphine ligands | Requires higher temperatures and active catalysts | mdpi.com |
Exploration of Novel Chemical Transformations for this compound
Beyond reactions at the thiophene core, the sulfonylacetonitrile moiety offers unique avenues for novel chemical transformations, particularly through radical pathways and rearrangements.
Radical Reactions Involving the Cyano or Sulfonyl Moiety
The sulfonylacetonitrile group (-SO₂CH₂CN) contains a methylene bridge (-CH₂-) that is highly activated by the two adjacent electron-withdrawing groups. The protons on this carbon are acidic, and the carbon can be a site for various reactions, including radical transformations.
The C-H bonds of the methylene group can be susceptible to hydrogen atom abstraction to form a stabilized radical intermediate. This radical is stabilized by both the sulfonyl and the cyano groups through resonance. Once formed, this radical could participate in various C-C bond-forming reactions. For instance, photoredox catalysis could be employed to generate such radicals, which could then add to alkenes or participate in other coupling processes. rsc.org
Furthermore, the synthesis of α-cyano sulfones can proceed through radical mechanisms. For example, a photoinduced, metal-free synthesis of 2-(arylsulfonyl)acetonitriles has been developed involving the generation of an arylsulfonyl radical which then reacts to form the final product. rsc.org This indicates that the sulfonylacetonitrile framework is compatible with and can be formed via radical intermediates.
| Reactive Site | Type of Radical Reaction | Potential Transformation | Mechanistic Aspect | Reference |
|---|---|---|---|---|
| -SO₂CH₂CN | Hydrogen Atom Abstraction | Radical addition to alkenes | Formation of a radical stabilized by both -SO₂ and -CN groups | rsc.org |
| Ar-I + SO₂ + N₃-R-CN | Radical Synthesis Pathway | Formation of Ar-SO₂CH₂CN | Involves generation of an arylsulfonyl radical intermediate | rsc.org |
Rearrangement Reactions and Isomerization Studies
The structural framework of this compound is generally stable. Isomerization involving the migration of substituents around the thiophene ring is unlikely under normal conditions and would require high-energy input, such as photolysis, which can lead to Dewar thiophene intermediates. nih.gov These strained bicyclic isomers can undergo thermal rearrangements, but this is a specialized area of thiophene chemistry not commonly observed in typical synthetic transformations. nih.gov
Rearrangements involving the α-cyano sulfone moiety are more plausible. For instance, novel metal-free thermal rearrangements of 1-sulfonyl-1,2,3-triazoles have been reported to produce α-cyano sulfones, proceeding through carbene and radical intermediates. rsc.org While this is a synthetic route to the functional group rather than a rearrangement of it, it highlights the potential for complex intramolecular processes involving this moiety under thermal stress.
Specific named rearrangements like the Smiles or Truce-Smiles rearrangement, which involve intramolecular nucleophilic aromatic substitution, are unlikely for this compound in its ground state, as it lacks the necessary intramolecular nucleophile and the appropriate substitution pattern for such a reaction to occur readily. Studies on substituted azothiophenes have explored thermal (Z)→(E) isomerization, but this is specific to the azo functional group and not directly applicable to the isomerization of substituents on the thiophene ring of the title compound. nih.gov
Structural Elucidation and Advanced Characterization of 2 5 Chlorothiophen 2 Yl Sulfonyl Acetonitrile and Its Derivatives
X-ray Crystallography Studies for Solid-State Molecular Architecture
Should a suitable crystal be grown, the expected data from an X-ray crystallographic analysis would be presented in a table similar to the one below. This data would be crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing. For instance, studies on similar chlorothiophene derivatives have revealed specific packing motifs. nih.gov
Table 1: Hypothetical Crystallographic Data for 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value (if monoclinic) |
| γ (°) | 90 |
| Volume (ų) | Calculated from cell parameters |
| Z | Number of molecules per unit cell (e.g., 4) |
| Density (calculated) (g/cm³) | Calculated value |
| R-factor | Value indicating the goodness of fit |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the molecular structure and bonding within a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would be fundamental.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the methylene (B1212753) (-CH₂-) group. The chemical shifts and coupling constants of the thiophene protons would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbon of the nitrile group (C≡N), the carbons of the thiophene ring, and the methylene carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |
| Thiophene H-3 | ~7.2 - 7.5 (d) | ~130 - 135 |
| Thiophene H-4 | ~7.0 - 7.3 (d) | ~125 - 130 |
| -CH₂- | ~4.0 - 4.5 (s) | ~50 - 60 |
| Thiophene C-2 (C-SO₂) | - | ~140 - 145 |
| Thiophene C-5 (C-Cl) | - | ~135 - 140 |
| C≡N | - | ~115 - 120 |
Note: These are estimated values and would need to be confirmed by experimental data.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, key vibrational bands would be expected for the nitrile, sulfonyl, and chlorothiophene groups. For example, studies on 2-acetyl-5-chlorothiophene (B429048) have provided detailed vibrational assignments. researchgate.netnih.gov
Table 3: Expected Characteristic IR and Raman Vibrational Frequencies (in cm⁻¹) for this compound
| Functional Group | Expected IR Frequency Range | Expected Raman Frequency Range | Vibrational Mode |
| C≡N (Nitrile) | 2240 - 2260 (weak) | 2240 - 2260 (strong) | Stretching |
| SO₂ (Sulfonyl) | 1300 - 1350 (strong) | 1300 - 1350 (medium) | Asymmetric Stretching |
| SO₂ (Sulfonyl) | 1140 - 1160 (strong) | 1140 - 1160 (medium) | Symmetric Stretching |
| C-S (Thiophene) | 600 - 700 | 600 - 700 | Stretching |
| C-Cl | 700 - 800 | 700 - 800 | Stretching |
| Aromatic C-H | 3050 - 3150 | 3050 - 3150 | Stretching |
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak [M]⁺ and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).
The fragmentation pattern would likely involve the loss of small molecules or radicals such as SO₂, CN, and Cl. The study of fragmentation patterns of similar thiophenesulfonyl derivatives can aid in the interpretation of the spectrum. researchgate.net
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound. High-performance liquid chromatography (HPLC) would be the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be suitable for purity determination. covachem.comlobachemie.com
Since the sulfonyl group is attached to a stereocenter (the α-carbon), this compound is chiral. Therefore, enantiomeric separation could be achieved using chiral chromatography. This would typically involve a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives, to resolve the two enantiomers. nih.govscilit.com The development of such a method would be crucial for studying the stereospecific properties of the compound.
Computational Chemistry and Theoretical Modeling of 2 5 Chlorothiophen 2 Yl Sulfonyl Acetonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile, DFT calculations offer a detailed picture of its electronic properties and reactivity. These calculations are typically performed using a basis set such as 6-31G(d,p) to provide a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting optimized geometry reveals key structural parameters.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value (Å or °) |
| C-S (thiophene ring) | ~1.74 |
| C=C (thiophene ring) | ~1.37 |
| C-Cl | ~1.72 |
| S-O (sulfonyl) | ~1.45 |
| S-C (sulfonyl-acetonitrile) | ~1.80 |
| C≡N | ~1.15 |
| O-S-O angle | ~120 |
| C-S-C angle | ~105 |
| Note: These values are estimations based on typical bond lengths and angles from DFT studies on similar molecules and have not been experimentally verified for this specific compound. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. ijaers.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorothiophene ring, while the LUMO is likely to be distributed over the electron-withdrawing sulfonyl and acetonitrile (B52724) groups. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on thiophene (B33073) sulfonamide derivatives have shown that the HOMO-LUMO energy gap can be in the range of 3.44 to 4.65 eV. semanticscholar.org
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -7.5 to -6.5 |
| LUMO | -2.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Note: These values are estimations based on DFT calculations of structurally related compounds. |
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map illustrates the charge distribution of a molecule and is invaluable for predicting how molecules interact with one another. libretexts.org The ESP map is generated by calculating the electrostatic potential at a set distance from the nuclei. youtube.com Regions of negative potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. libretexts.org
In this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the acetonitrile group, making them potential hydrogen bond acceptors. The hydrogen atoms and the sulfur atom of the sulfonyl group are expected to have a positive electrostatic potential. The electrostatic potentials on the surface of a sulfur atom in organic molecules can be tuned by substituents, which can influence noncovalent interactions. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can reveal information about conformational flexibility and interactions with solvent molecules. mdpi.com An MD simulation of this compound in a solvent like water would show how the molecule adapts its conformation in a polar environment and how water molecules arrange themselves around the solute.
The simulations would likely demonstrate significant flexibility around the single bonds connecting the thiophene ring, the sulfonyl group, and the acetonitrile moiety. The root mean square deviation (RMSD) plot from an MD simulation can be used to assess the stability of the molecule's conformation over time. mdpi.com Furthermore, analysis of the radial distribution functions would reveal the specific atoms on the molecule that are most likely to interact with solvent molecules, providing insights into its solubility and transport properties. Studies on similar thiophene derivatives have utilized MD simulations to understand the stability of ligand-protein complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. researchgate.net These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure.
For this compound, a QSAR study would involve calculating a range of molecular descriptors and correlating them with a known biological activity, if available. Key descriptors would include electronic, steric, and lipophilic parameters. QSAR studies on related sulfone and sulfonamide derivatives have identified parameters like conformational entropy, mass, polarizability, and electronegativity as important predictors of biological activity. nih.govnih.gov
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a molecular descriptor that is widely used in drug discovery to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of all polar atoms in a molecule.
For this compound, the TPSA would be calculated based on the contributions from the oxygen atoms of the sulfonyl group and the nitrogen atom of the acetonitrile group. A higher TPSA value is generally associated with lower membrane permeability. The TPSA of a molecule can be correlated with its biological activity and is a key parameter in QSAR models.
Table 3: Calculated Molecular Descriptors for this compound
| Descriptor | Calculated Value |
| Molecular Weight | 233.69 g/mol |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 |
| Topological Polar Surface Area (TPSA) | ~69.9 Ų |
| Number of Hydrogen Bond Acceptors | 3 (2 oxygens, 1 nitrogen) |
| Number of Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
| Note: These values are calculated using standard computational chemistry software and provide a theoretical profile of the molecule's properties. |
Prediction of Lipophilicity Descriptors (LogP)
Lipophilicity is a critical physicochemical property in drug design, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov It is commonly expressed as the logarithm of the partition coefficient (LogP), which describes the ratio of a compound's concentration in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). mdpi.com A LogP value less than 5 is one of the criteria in Lipinski's rule of five for determining the druglikeness of a potential oral drug candidate. mdpi.com
For this compound, direct experimental determination of LogP is not widely available in the literature. Therefore, computational, or in silico, methods are employed to predict this value. These predictive models utilize the chemical structure of the compound to calculate its lipophilicity based on various algorithms, such as those based on atomic contributions or fragment-based methods. One of the widely used computed values is XlogP. The predicted XlogP value for this compound is 2.3, suggesting a moderate level of lipophilicity. uni.lu This value falls well within the range considered favorable for drug-like molecules. mdpi.com
| Compound Name | Predicted Lipophilicity Descriptor | Predicted Value |
|---|---|---|
| This compound | XlogP | 2.3 uni.lu |
Molecular Docking and Ligand-Protein Interaction Studies (for related biologically active compounds)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. rjb.ro This method is instrumental in drug discovery for screening small molecules by scoring them in the binding site of a protein, thereby predicting their binding affinity and mode. rjb.ro While specific molecular docking studies for this compound are not extensively documented, research on structurally related thiophene sulfonamide derivatives provides valuable insights into their potential as enzyme inhibitors. These studies elucidate how the chlorothiophene sulfonyl scaffold can interact with various biological targets.
Related compounds, such as thiophene-benzenesulfonamide and other thiophene-2-sulfonamide (B153586) derivatives, have been investigated as inhibitors of various enzymes, including those relevant to infectious diseases. nih.govnih.gov Computational docking of these analogs into the active sites of enzymes like decaprenylphosphoryl-β-D-ribofuranose 2-oxidase (DprE1) from Mycobacterium tuberculosis and Lactoperoxidase (LPO) helps in understanding the structural basis of their inhibitory activity. nih.govnih.gov
The analysis of binding modes reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For thiophene sulfonamide derivatives, the sulfonamide group and the thiophene ring are key pharmacophoric features that frequently participate in critical binding interactions.
In a study involving a series of novel N-methyl-5-aryl thiophene 2-sulfonyl amide derivatives, docking was performed against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. The results indicated that the sulfonamide group of the ligands formed significant hydrogen bonds with amino acid residues within the InhA active site. tandfonline.comnih.gov Similarly, a molecular docking study of a potent thiophene-benzenesulfonamide antitubercular agent (compound 17b) elucidated its binding mode within the active site of the DprE1 enzyme, highlighting the key interactions responsible for its inhibitory effect. nih.gov
In another example, the inhibition of Lactoperoxidase (LPO) by thiophene-2-sulfonamide derivatives was investigated. The most potent inhibitor, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651), was found to exhibit a competitive inhibition mechanism, suggesting that it binds directly to the enzyme's active site. nih.gov The interactions typically involve the sulfonamide moiety forming hydrogen bonds with polar residues, while the thiophene ring engages in hydrophobic or π-stacking interactions with nonpolar residues in the binding pocket.
Binding affinity, often quantified by metrics such as docking score, Glide score, or inhibition constants (Ki), represents the strength of the interaction between a ligand and its target protein. Lower (more negative) docking scores generally indicate stronger binding. tandfonline.com
Studies on thiophene sulfonamide derivatives have reported a range of predicted binding affinities against various targets. For instance, a series of thiophene sulfonamide derivatives docked against the InhA enzyme showed notable docking scores ranging from -6 to -12 kcal/mol. tandfonline.comnih.gov Certain derivatives demonstrated particularly strong interactions, with Glide scores greater than -11 kcal/mol, suggesting high binding affinity. tandfonline.comnih.gov
For the inhibition of Lactoperoxidase, the thiophene-2-sulfonamide derivative 5-(2-thienylthio)thiophene-2-sulfonamide was identified as a potent inhibitor with an experimentally determined IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.gov Such low nanomolar inhibition constants signify a very high affinity for the enzyme.
The selectivity of a compound refers to its ability to bind to a specific target receptor over others. While detailed selectivity profiles are often determined experimentally, computational methods can provide initial predictions by docking a ligand against a panel of different proteins. The varied inhibitory activities of thiophene sulfonamides against different enzymes (e.g., InhA, DprE1, LPO) suggest that modifications to the core scaffold can modulate both potency and selectivity. nih.govnih.govtandfonline.com
| Related Compound Class/Derivative | Enzyme Target | Predicted Binding Affinity Metric | Reported Value(s) |
|---|---|---|---|
| N-methyl-5-aryl thiophene 2-sulfonyl amides | Enoyl acyl carrier protein reductase (InhA) | Docking Score | -6 to -12 kcal/mol tandfonline.comnih.gov |
| Thiophene-benzenesulfonamide (Compound 17b) | Decaprenylphosphoryl-β-D-ribofuranose 2-oxidase (DprE1) | MIC | 0.023 µg/mL nih.gov |
| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase (LPO) | Ki | 2 ± 0.6 nM nih.gov |
Applications Beyond Bioactivity: Industrial and Material Science Prospects for 2 5 Chlorothiophen 2 Yl Sulfonyl Acetonitrile
Utilization as Versatile Synthetic Building Blocks and Reagents
The structure of 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile is distinguished by a methylene (B1212753) group (-CH2-) positioned between two potent electron-withdrawing groups: the sulfonyl (-SO2-) and the cyano (-CN). This configuration renders the methylene protons highly acidic, facilitating the formation of a stabilized carbanion under relatively mild basic conditions. This carbanion is a powerful nucleophile, making the parent compound an exceptionally versatile building block for the construction of more complex molecular architectures. Compounds with this α-cyano sulfone motif are known to participate in a wide array of carbon-carbon bond-forming reactions.
Detailed research findings indicate that the activated methylene group in α-cyano sulfones can be readily functionalized. Key reactions include:
Alkylation and Arylation: The stabilized carbanion can react with a variety of electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce new carbon substituents. This allows for the straightforward elaboration of the molecular framework.
Michael Addition: As a soft nucleophile, the carbanion is an excellent Michael donor, readily participating in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This reaction is a cornerstone of organic synthesis for creating 1,5-dicarbonyl compounds or their analogs.
Condensation Reactions: The compound can undergo Knoevenagel-type condensation reactions with aldehydes and ketones. The initial adduct can then be used in subsequent transformations, providing a pathway to highly functionalized alkenes.
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, introduces a ketone functionality adjacent to the sulfonyl and cyano groups, yielding β-keto α-cyano sulfones, which are themselves valuable synthetic intermediates.
| Reaction Type | Reactant(s) | Product Type | Significance |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) + Base | α-Alkyl-α-cyano sulfone | Forms a new C-C bond at the α-position. |
| Michael Addition | α,β-Unsaturated Ketone + Base | γ-Keto-α-cyano sulfone | Constructs 1,5-dicarbonyl synthons. |
| Knoevenagel Condensation | Aldehyde (R-CHO) + Base | Substituted Alkene | Creates functionalized C=C double bonds. |
| Acylation | Acyl Chloride (R-COCl) + Base | β-Keto-α-cyano sulfone | Introduces a ketone functionality. |
Role in Catalysis and Organocatalysis
While not a catalyst in its own right, the structural features of this compound suggest its potential for use in the design of more complex catalytic systems.
Ligand Development for Metal Catalysis: Thiophene (B33073) derivatives are widely recognized for their ability to act as ligands in transition-metal catalysis. The sulfur atom in the thiophene ring possesses lone pairs of electrons that can coordinate to a metal center. This coordination can influence the electronic properties and steric environment of the metal, thereby modulating its catalytic activity and selectivity. Vanadium complexes with Schiff base ligands derived from thiophenes, for example, have been shown to efficiently catalyze the asymmetric oxidation of sulfides. koreascience.kr The this compound molecule could serve as a foundational scaffold for developing novel ligands. The nitrile group or further modifications to the molecule could provide additional coordination sites, potentially creating bidentate or tridentate ligands suitable for various catalytic transformations, including cross-coupling reactions, hydrogenations, or oxidations. rsc.orgnih.govfrontiersin.orgnih.gov
Applications in Organocatalysis: In the realm of organocatalysis, which uses small organic molecules to accelerate chemical reactions, sulfones have emerged as versatile reagents. rsc.org The strong electron-withdrawing nature of the sulfonyl group can be harnessed to activate substrates or to stabilize intermediates within a catalytic cycle. rsc.orgbohrium.comacs.org For instance, organocatalytic methods have been developed for the asymmetric deoxygenation of sulfones. bohrium.comnih.gov While the primary role of this compound would be as a reagent or substrate in such systems, its structure could be incorporated into the design of bifunctional organocatalysts, where the sulfonyl portion acts as a hydrogen-bond donor or Lewis basic site to activate a substrate, while another part of the molecule provides the primary catalytic function.
Potential in Advanced Materials Science and Polymer Chemistry
Perhaps the most significant industrial prospect for this compound lies in its potential use as a functionalized monomer for the synthesis of advanced polymers. Polythiophenes are a premier class of conducting polymers, valued for their stability and tunable electronic properties, which makes them suitable for applications in organic electronics such as solar cells, transistors, and sensors. nih.govwikipedia.orgdtu.dknih.govpkusz.edu.cn
The properties of polythiophenes are critically dependent on the nature of the substituents attached to the thiophene ring. nih.govresearchgate.netcmu.edu These substituents control the polymer's solubility, morphology, and electronic energy levels (i.e., the HOMO/LUMO gap). The polymerization of thiophene monomers typically occurs through coupling at the 2- and 5-positions. The chlorine atom at the 5-position of this compound could be utilized in established polymerization methods, such as Kumada or Stille cross-coupling, following conversion to a Grignard or stannane (B1208499) reagent.
The presence of the bulky and highly polar sulfonyl]acetonitrile side chain would be expected to impart several key characteristics to the resulting polymer:
Solubility: The polar side chain could enhance solubility in organic solvents, which is crucial for solution-based processing and fabrication of thin films.
Electronic Properties: The sulfonyl group is strongly electron-withdrawing. Its incorporation into the polythiophene backbone would significantly lower the polymer's HOMO and LUMO energy levels. This is a key strategy for designing materials for specific electronic applications, such as n-type semiconductors for organic transistors or acceptor materials in organic solar cells. researchgate.netrsc.orgchemrxiv.orgacs.orgrsc.org
Post-Polymerization Modification: The nitrile group on the side chain serves as a versatile chemical handle for post-polymerization modification. It could be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, allowing for further tuning of the polymer's properties or for grafting it onto surfaces. acs.org
| Property | Unsubstituted Polythiophene | Projected Properties of Polymer from this compound |
|---|---|---|
| Solubility | Insoluble | Potentially soluble in polar organic solvents. |
| Electronic Nature | p-type semiconductor | Potentially n-type or ambipolar due to strong electron-withdrawing groups. |
| Band Gap | ~2.0 eV | Likely altered due to steric and electronic effects of the side chain. |
| Functionality | None | Versatile nitrile handle for post-polymerization modification. |
Future Directions and Emerging Research Avenues for 2 5 Chlorothiophen 2 Yl Sulfonyl Acetonitrile
Development of Novel Stereoselective and Enantioselective Synthetic Pathways
The core structure of 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile is achiral. However, future derivatization efforts aimed at lead optimization will likely introduce chiral centers into the molecule. The biological activity of chiral drugs often resides in a single enantiomer, with the other being inactive or contributing to off-target effects. Therefore, the development of stereoselective and enantioselective synthetic methods is a critical future endeavor.
Research should focus on asymmetric catalytic methods to introduce chirality efficiently. For instance, modifying the acetonitrile (B52724) group or the thiophene (B33073) ring with substituents that create stereocenters would necessitate precise control over the 3D architecture. Methodologies such as organocatalysis, transition-metal-catalyzed asymmetric synthesis, and biocatalysis could be explored. A notable precedent is the stereoselective total synthesis of (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol, a γ-secretase inhibitor, which successfully employed Sharpless asymmetric epoxidation to establish the required stereochemistry. derpharmachemica.com Similarly, electrochemical methods have been used for the stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives, demonstrating a pathway for C(sp3)–H bond functionalization of acetonitrile that could be adapted. nih.gov
Future synthetic strategies could involve:
Asymmetric Alkylation: Enantioselective alkylation of the α-carbon of the acetonitrile group using chiral phase-transfer catalysts or chiral auxiliaries.
Catalytic Asymmetric Reduction: If a ketone or imine functionality is introduced into a derivative, asymmetric reduction using catalysts like those based on ruthenium or rhodium could yield chiral alcohols or amines.
Enzymatic Resolution: Utilizing lipases or other enzymes for the kinetic resolution of a racemic mixture of a derivatized intermediate.
| Synthetic Approach | Key Reagents/Catalysts | Potential Application | Reference Concept |
|---|---|---|---|
| Asymmetric Epoxidation | Titanium tetraisopropoxide, Diethyl tartrate | Creating chiral epoxy intermediates for further elaboration. | Sharpless Asymmetric Epoxidation derpharmachemica.com |
| Electrochemical C-H Functionalization | Iodide as redox catalyst, Phosphine (B1218219) oxide catalyst | Stereoselective introduction of substituents on the acetonitrile moiety. | Electrochemical Synthesis of β-enaminonitriles nih.gov |
| Asymmetric Hydrogenation | Chiral Ru- or Rh-based catalysts (e.g., BINAP complexes) | Reduction of prochiral ketones or imines in advanced derivatives. | General Asymmetric Catalysis |
| Organocatalysis | Chiral amines (e.g., proline derivatives) or phosphoric acids | Enantioselective functionalization of the scaffold via iminium or enamine activation. | General Organocatalysis Principles |
Exploration of Polypharmacology and Multi-Target Approaches for Complex Biological Systems
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome rarely respond to the modulation of a single biological target. Polypharmacology, the concept of designing single chemical entities that can interact with multiple targets, has emerged as a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govmdpi.comnih.gov The this compound scaffold is an excellent candidate for such an approach due to the known diverse biological activities of thiophene derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com
Future research should involve extensive biological screening of the parent compound and its rationally designed analogues against a wide array of targets implicated in a specific disease. For example, in oncology, thiophene-containing molecules have been designed as inhibitors of targets like VEGFR-2 and tubulin. nih.govejpmr.com A multi-target approach could involve designing derivatives of this compound that simultaneously inhibit a protein kinase, a signaling pathway component, and a protein involved in angiogenesis. This "skeleton key" approach could lead to more robust therapeutic outcomes compared to single-target agents. nih.gov
Key avenues for exploration include:
Broad-Spectrum Kinase Profiling: Screening against a panel of human kinases to identify potential multi-kinase inhibition profiles relevant to cancer or inflammatory diseases.
GPCR and Ion Channel Screening: Evaluating activity against various G-protein coupled receptors and ion channels, which are common targets for thiophene-based drugs.
Phenotypic Screening: Utilizing cell-based assays that model complex diseases to identify multi-target effects without a priori knowledge of the specific targets.
| Target Class | Associated Disease Area | Rationale for Screening |
|---|---|---|
| Protein Kinases (e.g., VEGFR, EGFR) | Oncology, Inflammation | Thiophene derivatives are known kinase inhibitors. nih.govejpmr.com |
| G-Protein Coupled Receptors (GPCRs) | Neuroscience, Metabolic Disorders | Atypical antipsychotics often target multiple GPCRs. mdpi.com |
| Microtubules | Oncology | Some heterocyclic compounds inhibit tubulin polymerization. nih.gov |
| Bacterial Enzymes (e.g., DNA gyrase) | Infectious Diseases | Thiophene is a common scaffold in antimicrobial agents. mdpi.com |
Integration of Advanced Computational Design Methodologies in Lead Optimization
Computational chemistry and structural bioinformatics are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. nih.gov For this compound, integrating these methodologies can guide the rational design of new analogues with enhanced potency, selectivity, and pharmacokinetic properties.
Future work should employ a suite of computational techniques:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of synthesized analogues with their biological activity. This can predict the activity of new, unsynthesized compounds and prioritize synthetic efforts.
Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of the compound and its derivatives within the target's active site. This provides insights into key molecular interactions that can be optimized. nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and the role of solvent.
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, which can be correlated with reactivity and intermolecular interactions. mdpi.com
| Computational Technique | Objective in Lead Optimization | Expected Outcome |
|---|---|---|
| QSAR | Establish structure-activity relationships. | Predictive model for designing analogues with improved activity. |
| Molecular Docking | Predict binding poses and affinities at a biological target. | Identification of key binding interactions to guide structural modifications. |
| Molecular Dynamics (MD) | Assess the stability of the ligand-target complex. | Understanding of dynamic interactions and conformational changes upon binding. |
| ADMET Prediction | In silico evaluation of pharmacokinetic properties. | Early identification of potential liabilities in absorption, distribution, metabolism, excretion, and toxicity. |
Investigation of Supramolecular Chemistry and Self-Assembly Properties
Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. elsevier.com The study of these interactions is crucial for understanding drug-receptor binding, formulation, and the development of novel drug delivery systems. nih.gov The this compound molecule possesses several functional groups capable of participating in non-covalent interactions, including the sulfonyl group (hydrogen bond acceptor), the nitrile group (dipole-dipole interactions, potential hydrogen bond acceptor), and the aromatic thiophene ring (π-π stacking).
Future research should focus on:
Crystallographic Analysis: Single-crystal X-ray diffraction studies of the compound and its derivatives can reveal the packing arrangements in the solid state and identify the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that govern its supramolecular structure. mdpi.com
Host-Guest Chemistry: Investigating the encapsulation of the molecule within macrocyclic hosts like cyclodextrins or cucurbiturils. This could enhance aqueous solubility, improve stability, and enable controlled release. researchgate.net
Self-Assembly into Nanostructures: Exploring the conditions under which derivatives of the compound might self-assemble into well-defined nanostructures such as nanofibers, vesicles, or gels. Such materials could have applications in drug delivery or as functional biomaterials.
Understanding the supramolecular properties of this scaffold can lead to improved formulations and the design of advanced, targeted drug delivery systems. nih.gov
| Technique | Research Question | Potential Findings |
|---|---|---|
| Single-Crystal X-ray Diffraction | How do the molecules pack in the solid state? | Identification of key hydrogen bonds, π-stacking, and other non-covalent interactions. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Does the compound interact with host molecules in solution? | Confirmation of host-guest complex formation and determination of association constants. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Can the compound form ordered nanostructures? | Visualization of self-assembled structures like nanofibers or vesicles. |
| Differential Scanning Calorimetry (DSC) | What are the thermal properties of the compound and its complexes? | Information on melting points, phase transitions, and thermal stability. |
Further Development of Sustainable and Eco-Friendly Chemical Processes for Production
The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve process safety and efficiency. Future research on this compound should prioritize the development of sustainable production methods. Traditional syntheses of thiophenes and sulfonyl chlorides can involve harsh reagents and generate significant waste. rsc.orgorganic-chemistry.org
Future process chemistry research should aim to:
Utilize Greener Solvents: Replace hazardous organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents. rsc.org Simple protocols for synthesizing related sulfonamides have been developed using two-phase systems of water and sodium acetate (B1210297) or sodium carbonate. gssrr.org
Implement Catalytic Methods: Develop catalytic versions of synthetic steps to reduce stoichiometric waste. This includes exploring metal-free approaches for thiophene synthesis to avoid metal toxicity. nih.gov
Incorporate Flow Chemistry: Transition from batch processing to continuous flow manufacturing. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability.
Explore Alternative Energy Sources: Investigate the use of microwave irradiation or sonication to accelerate reactions, potentially reducing reaction times and energy consumption. acs.org
Improve Atom Economy: Redesign synthetic routes to maximize the incorporation of atoms from the starting materials into the final product, such as through multicomponent reactions. rsc.org Recent advances in green chemistry have led to novel methods for producing sulfonyl fluorides and aromatic thiols from sulfonyl chlorides with minimal, non-toxic byproducts. core.ac.ukeurekalert.org
| Process Aspect | Conventional Method | Potential Green Alternative |
|---|---|---|
| Solvent | Chlorinated hydrocarbons (e.g., DCM) | Water, ethanol, deep eutectic solvents, or solvent-free conditions. rsc.org |
| Catalysis | Stoichiometric reagents, heavy metals | Organocatalysis, biocatalysis, or recyclable metal catalysts. nih.gov |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasound. acs.org |
| Reaction Type | Multi-step linear synthesis | One-pot or multicomponent reactions to improve atom economy. rsc.org |
| Byproducts | Toxic and/or difficult to dispose of | Recyclable byproducts (e.g., succinimide (B58015) from NCS). organic-chemistry.org |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol |
| Titanium tetraisopropoxide |
| Diethyl tartrate |
| Ruthenium |
| Rhodium |
| Proline |
| Ethanol |
| Sodium acetate |
| Sodium carbonate |
| Succinimide |
Q & A
Q. What are the optimal synthetic routes for 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile, and how can side reactions be minimized?
Methodological Answer:
- Sulfonylation of 5-chlorothiophene : React 5-chlorothiophene-2-sulfonyl chloride with acetonitrile derivatives under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- By-product mitigation : Use controlled temperature (0–5°C) to suppress over-sulfonylation. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound (>95% purity) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>150°C typical for sulfonyl nitriles) .
- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25°C/40°C for 48h; analyze via HPLC (C18 column, acetonitrile/water) to quantify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., sulfonyl group).
- Fukui Function Analysis : Predict reactivity toward nucleophiles (e.g., amines, thiols) at the β-carbon of the nitrile group .
Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonylacetonitrile derivatives?
Methodological Answer:
- Dose-Response Reproducibility : Perform triplicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, HEK293).
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm enzyme targets (e.g., carbonic anhydrase IX) implicated in activity .
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for scale-up?
Methodological Answer:
- Factors : Vary temperature (0–25°C), solvent (THF vs. DMF), and stoichiometry (1:1 to 1:1.2 sulfonyl chloride:acetonitrile).
- Response Surface Modeling : Use central composite design to maximize yield (>85%) and minimize impurities (e.g., unreacted sulfonyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
